molecular formula C11H8O3 B6241371 (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid CAS No. 1210059-73-6

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid

Cat. No.: B6241371
CAS No.: 1210059-73-6
M. Wt: 188.18 g/mol
InChI Key: MXISLJRYQRFUPN-DUXPYHPUSA-N
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Description

(2E)-3-(1-Benzofuran-5-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a benzofuran moiety fused to a propenoic acid group. The (2E) configuration indicates a trans arrangement of substituents across the double bond, which influences its electronic properties and biological interactions. The compound’s structure combines aromaticity from the benzofuran ring with the electrophilic character of the α,β-unsaturated carbonyl system, making it a candidate for nucleophilic interactions in biological systems.

Properties

CAS No.

1210059-73-6

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-(1-benzofuran-5-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+

InChI Key

MXISLJRYQRFUPN-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=CO2)C=C1/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C=CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the Knoevenagel condensation, where benzofuran-5-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves multi-step synthesis processes that include cyclization reactions, functional group modifications, and purification steps. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial effects against various bacteria and fungi due to the presence of the benzofuran scaffold.
  • Enzyme Interaction : The acrylic acid moiety may allow (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid to interact with enzymes through Michael addition reactions, potentially acting as an inhibitor for specific enzymes relevant to various biological processes.

Case Studies and Research Findings

Several studies have explored the applications of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid in a murine model of arthritis. The compound demonstrated a reduction in pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid with three related compounds:

Property (2E)-3-(1-Benzofuran-5-yl)prop-2-enoic Acid (2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic Acid 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid 5-Hydroxyferulic Acid
CAS Number Not explicitly provided 203505-84-4 Not explicitly provided 1782-55-4
Molecular Formula C₁₁H₈O₃ (inferred from analogs) C₁₁H₁₀O₃ C₁₁H₁₁FO₃S C₁₀H₁₀O₅
Molecular Weight (g/mol) ~188.18 (calculated) 190.19 254.26 210.18
Key Substituents Benzofuran, α,β-unsaturated acid Dihydrobenzofuran (saturated furan ring) Ethylsulfanyl, fluoro, acetic acid 3,4-Dihydroxy-5-methoxyphenyl
Biological Relevance Not explicitly reported Used in "Ramilton" (unspecified application) Pharmacological interest in halogenated benzofurans Antioxidant, anti-inflammatory
Key Observations:
  • Substituent Effects : The ethylsulfanyl and fluoro groups in the acetic acid derivative enhance steric bulk and electronic modulation, which may influence binding to enzymatic targets .
  • Phenyl vs. Benzofuran Core : 5-Hydroxyferulic acid replaces the benzofuran with a methoxy- and dihydroxy-substituted phenyl ring, shifting its redox and hydrogen-bonding properties .

Biological Activity

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid, also known as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, anti-inflammatory treatments, and antimicrobial actions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 2E 3 1 benzofuran 5 yl prop 2 enoic acid\text{ 2E 3 1 benzofuran 5 yl prop 2 enoic acid}

This structure is characterized by a benzofuran moiety linked to an acrylic acid functional group, which is crucial for its biological interactions. The presence of specific functional groups enhances its bioavailability and interaction with biological targets.

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor activity. For instance, a study on a related compound, BF12, demonstrated potent efficacy against cervical cancer cell lines (SiHa and HeLa) with IC50 values of 1.10 μM and 1.06 μM, respectively. This compound was found to inhibit microtubule polymerization and induce apoptosis through the PI3K/Akt/mTOR signaling pathway .

Table 1: Antitumor Efficacy of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
BF12SiHa1.10Microtubule Inhibition
BF12HeLa1.06Apoptosis Induction via PI3K/Akt/mTOR

2. Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. Compounds similar to (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models . The inhibition of NF-κB activation plays a critical role in this anti-inflammatory action.

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine InhibitedModelEffectiveness
PhloroglucinolTNF-α, IL-6RAW264.7 MacrophagesDose-dependent
Compound XIL-6Human Keratinocytes (HaCaT)Concentration-dependent

3. Antimicrobial Activity

The antimicrobial potential of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has been explored, with findings suggesting effectiveness against various bacterial strains. Compounds from the benzofuran family have shown broad-spectrum antibacterial activity, particularly against resistant strains like MRSA .

Table 3: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound YS. aureus0.56
Compound ZE. coli2.24

Case Studies

Several studies have documented the biological activities of benzofuran derivatives:

  • Cervical Cancer Study : BF12 not only inhibited tumor growth but also induced apoptosis through alterations in cell cycle proteins like cyclin B1 and cdc2 .
  • Inflammation Model : In LPS-stimulated RAW264.7 cells, compounds demonstrated significant inhibition of inflammatory mediators, showcasing their potential in treating inflammatory diseases .
  • Antimicrobial Efficacy : A derivative exhibited an MIC value of 1 µM/mL against multiple bacterial strains, indicating strong antibacterial properties .

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